molecular formula C34H50O2 B12679103 2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] CAS No. 93893-77-7

2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]

Cat. No.: B12679103
CAS No.: 93893-77-7
M. Wt: 490.8 g/mol
InChI Key: UQRAQGTURJVHCG-UHFFFAOYSA-N
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Description

2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two phenolic groups connected by a 2-methylpropylidene bridge, with cyclopentyl and tert-butyl substituents on the phenolic rings. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] typically involves the reaction of 6-cyclopentyl-4-(1,1-dimethylethyl)phenol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the bisphenol compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Ethers or esters.

Scientific Research Applications

2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is utilized in various scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its phenolic groups, which can donate hydrogen atoms to neutralize free radicals, making it an effective antioxidant. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through redox reactions. The pathways involved include the inhibition of oxidative stress and the stabilization of free radicals .

Properties

CAS No.

93893-77-7

Molecular Formula

C34H50O2

Molecular Weight

490.8 g/mol

IUPAC Name

4-tert-butyl-2-[1-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)-2-methylpropyl]-6-cyclopentylphenol

InChI

InChI=1S/C34H50O2/c1-21(2)30(28-19-24(33(3,4)5)17-26(31(28)35)22-13-9-10-14-22)29-20-25(34(6,7)8)18-27(32(29)36)23-15-11-12-16-23/h17-23,30,35-36H,9-16H2,1-8H3

InChI Key

UQRAQGTURJVHCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC(=C1O)C2CCCC2)C(C)(C)C)C3=CC(=CC(=C3O)C4CCCC4)C(C)(C)C

Origin of Product

United States

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